molecular formula C13H18ClNO B12008008 3-Chloro-N,N-diisopropylbenzamide

3-Chloro-N,N-diisopropylbenzamide

Cat. No.: B12008008
M. Wt: 239.74 g/mol
InChI Key: AANRVNNQHBBVLC-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diisopropylbenzamide is an organic compound with the molecular formula C13H18ClNO. It is a benzamide derivative characterized by the presence of a chlorine atom at the third position of the benzene ring and two isopropyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-N,N-diisopropylbenzamide can be synthesized through the reaction of 3-chlorobenzoyl chloride with diisopropylamine. The reaction typically occurs in the presence of a base such as triethylamine in an inert atmosphere, often using dichloromethane as the solvent. The reaction is carried out at room temperature (around 20°C) to ensure optimal yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N,N-diisopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

3-Chloro-N,N-diisopropylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The compound’s benzamide structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Chlorobenzamide: Lacks the isopropyl groups, making it less sterically hindered.

    N,N-Diisopropylbenzamide: Lacks the chlorine atom, affecting its reactivity and interactions.

    3-Chloro-N,N-dimethylbenzamide: Similar structure but with smaller methyl groups instead of isopropyl groups.

Uniqueness: 3-Chloro-N,N-diisopropylbenzamide is unique due to the combination of the chlorine atom and the bulky isopropyl groups. This combination influences its chemical reactivity, steric properties, and potential interactions with biological targets, making it distinct from other benzamide derivatives .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

3-chloro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3

InChI Key

AANRVNNQHBBVLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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